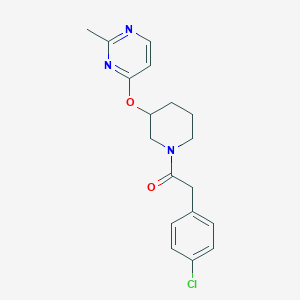
2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that features a chlorophenyl group, a piperidine ring, and a pyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyrimidine Moiety: The pyrimidine group is introduced via nucleophilic substitution reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is often added through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction can result in the formation of alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular function.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenyl)-1-(3-(pyrimidin-4-yl)piperidin-1-yl)ethanone
- 2-(4-Chlorophenyl)-1-(3-(2-methylpyridin-4-yl)piperidin-1-yl)ethanone
Uniqueness
2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is unique due to the presence of the 2-methylpyrimidin-4-yl group, which can impart distinct biological activity and chemical reactivity compared to its analogs.
生物活性
The compound 2-(4-Chlorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone , also known as a piperidine derivative, has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant studies surrounding this compound.
Chemical Structure and Properties
The molecular formula of the compound is C17H20ClN3O2, with a molecular weight of approximately 335.81 g/mol. The structure features a piperidine ring, a chlorophenyl group, and a pyrimidine moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have shown that derivatives containing the piperidine structure exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. For instance, the minimal inhibitory concentration (MIC) values for certain derivatives were reported to be between 0.0039 to 0.025 mg/mL, indicating strong antibacterial efficacy .
- Antifungal Activity
- Enzyme Inhibition
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Interaction with Biological Targets : The presence of both the piperidine and pyrimidine moieties allows for significant interaction with various biological targets, including enzymes and receptors involved in microbial resistance and neurodegenerative pathways.
- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to target proteins, enhancing its potential as a lead compound in drug development .
Case Studies
Several studies have highlighted the biological activities of related compounds, providing insights into the potential applications of this compound:
- Antibacterial Efficacy :
- Neuroprotective Effects :
Data Table: Biological Activities of Related Compounds
属性
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-13-20-9-8-17(21-13)24-16-3-2-10-22(12-16)18(23)11-14-4-6-15(19)7-5-14/h4-9,16H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKULHSBPWKEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














